molecular formula C7H13BrO B1376199 4-(1-Bromoethyl)oxane CAS No. 1506954-36-4

4-(1-Bromoethyl)oxane

Cat. No.: B1376199
CAS No.: 1506954-36-4
M. Wt: 193.08 g/mol
InChI Key: WDRQHIKCGHXQRX-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)oxane is an organic compound with the chemical formula C7H13BrO. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. This compound belongs to the family of alkyl ethers and is widely used in research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Bromoethyl)oxane can be synthesized through various methods. One common synthetic route involves the reaction of 4-oxanone with hydrobromic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of hydrobromic acid and a suitable catalyst, followed by purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromides.

    Reduction Reactions: Reduction can lead to the formation of ethyl oxane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include 4-(1-Hydroxyethyl)oxane, 4-(1-Aminoethyl)oxane, and 4-(1-Thioethyl)oxane.

    Oxidation Reactions: Products include this compound oxide and this compound bromide.

    Reduction Reactions: Products include ethyl oxane derivatives.

Scientific Research Applications

4-(1-Bromoethyl)oxane has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is used in the study of biological processes and as a labeling agent in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)oxane involves its interaction with various molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other biomolecules. This interaction can affect cellular pathways and processes, making the compound useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Chloroethyl)oxane
  • 4-(1-Iodoethyl)oxane
  • 4-(1-Fluoroethyl)oxane

Uniqueness

4-(1-Bromoethyl)oxane is unique due to its specific reactivity and the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it particularly useful in certain chemical and biological applications .

Properties

IUPAC Name

4-(1-bromoethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRQHIKCGHXQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506954-36-4
Record name 4-(1-bromoethyl)oxane
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